molecular formula C7H6ClNO2 B1302957 2-Chloro-6-methoxypyridine-4-carbaldehyde CAS No. 329794-31-2

2-Chloro-6-methoxypyridine-4-carbaldehyde

Cat. No. B1302957
M. Wt: 171.58 g/mol
InChI Key: JGLUGWCEIUZBED-UHFFFAOYSA-N
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Description

The compound 2-Chloro-6-methoxypyridine-4-carbaldehyde is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of 2-Chloro-6-methoxypyridine-4-carbaldehyde.

Synthesis Analysis

The synthesis of related pyridine compounds involves various methods, including chemoenzymatic synthesis and Vilsmeier-Haack chlorination. For instance, enantiopure 2,2'-bipyridines are synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines, which are then used as chiral ligands or organocatalysts in asymmetric synthesis . Another example is the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using a novel protocol that involves Vilsmeier-Haack chlorination . These methods could potentially be adapted for the synthesis of 2-Chloro-6-methoxypyridine-4-carbaldehyde.

Molecular Structure Analysis

X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of pyridine derivatives. For example, the solid-state structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray crystallography, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Such analyses are crucial for understanding the molecular geometry and potential reactivity of 2-Chloro-6-methoxypyridine-4-carbaldehyde.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The papers describe the use of pyridine compounds in the formation of Schiff bases, which are important in the synthesis of biologically active molecules and pesticides . Additionally, the transformation of 2-chloro-1,8-naphthyridine-3-carbaldehyde into different functionalities and its antimicrobial activity is discussed, indicating the versatility of pyridine aldehydes in chemical synthesis and their potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the absorption and fluorescence properties of a related compound were investigated using UV-vis absorption and fluorescence spectroscopy, with the effects of solvents on the emission spectra also studied . These properties are important for applications in materials science and as probes in chemical and biological systems. The synthesis of tetrafluoropyridine derivatives and their subsequent reactions to yield various functional groups also highlight the reactivity of fluorinated pyridines .

Scientific Research Applications

Synthesis of Organic Compounds

2-Chloro-6-methoxypyridine-4-carbaldehyde serves as a key intermediate in the synthesis of various organic compounds. Research indicates its utility in creating new imines, demonstrating its potential in developing herbicides, fungicides, neoplasm inhibitors, antiviral, anticonvulsants, antimicrobial, anticancer, and tubercular agents, as well as plant growth regulators. The compound's ability to undergo Schiff base reactions highlights its versatility in organic synthesis, providing a pathway to α-nornicotin derivatives and pesticides (Gangadasu, Raju, & Jayathirtha Rao, 2002).

Development of Novel Biological Active Molecules

2-Chloro-6-methoxypyridine-4-carbaldehyde has been employed in the development of novel 2H-Chromene derivatives, which exhibit remarkable antimicrobial activity against various classes of bacteria and fungi. This application underscores the compound's significant role in medicinal chemistry, particularly in designing new therapeutic agents with potential antimicrobial properties (El Azab, Youssef, & Amin, 2014).

Catalysis and Synthesis Enhancement

The compound is utilized in enhancing the synthesis of complex organic molecules. For example, it has been involved in the synthesis of dibenzofuran carboxaldehydes, illustrating its importance in facilitating the preparation of compounds with potential biological evaluation. This illustrates how 2-Chloro-6-methoxypyridine-4-carbaldehyde aids in overcoming synthetic challenges, enabling the production of novel compounds (Yempala & Cassels, 2017).

Photophysical Properties Investigation

In the realm of photophysics, 2-Chloro-6-methoxypyridine-4-carbaldehyde derivatives have been explored for their unique properties. Studies on related molecules have delved into their photophysical behaviors, providing insights into excited state intramolecular proton transfer phenomena, which are crucial for understanding the fundamental aspects of molecular fluorescence and its applications in developing fluorescent probes and materials (Yin et al., 2016).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLUGWCEIUZBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376627
Record name 2-chloro-6-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxypyridine-4-carbaldehyde

CAS RN

329794-31-2
Record name 2-chloro-6-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of (2-chloro-6-methoxypyridin-4-yl)methanol (1.73 g, 9.97 mmole) from the protocol immediately above in CH2Cl2 (40 mL) was added PCC (2.58 g, 11.96 mmole) all at once at RT. After 60 hr the mixture was diluted with Et2O and filtered through a plug of Celite®. The filtrate was concentrated to give the titled compound as a tan-yellow solid which was sufficiently pure for use in the next step. 1H-NMR (500 MHz, CDCl3) δ 9.96 (s, 1 H), 7.32 (s, 1 H), 7.06 (s, 1 H), 4.00 (s, 3 H).
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